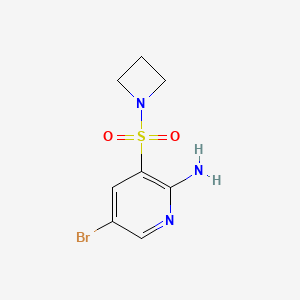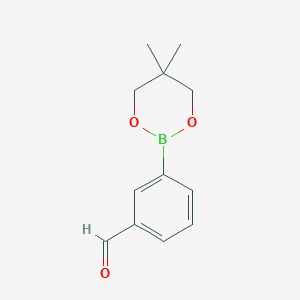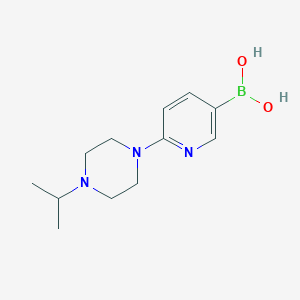
(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a piperazine moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated pyridine compound.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be achieved through the reaction of the pyridine-piperazine intermediate with a boronic acid reagent, such as boronic acid or boronate esters, under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the boronic acid group is converted to a boronate ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in substitution reactions, where the piperazine or pyridine moieties are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenated reagents or nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronate esters, while substitution reactions can produce various functionalized derivatives of the original compound.
Applications De Recherche Scientifique
(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)boronic acid: has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of probes and sensors for biological studies.
Industry: The compound is used in the production of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of (6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The piperazine and pyridine moieties contribute to the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid
- (6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)boronic acid
- (6-(4-Propylpiperazin-1-yl)pyridin-3-yl)boronic acid
Comparison
- Uniqueness : The isopropyl group in (6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)boronic acid provides distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. This can influence the compound’s reactivity and binding interactions.
- Applications : While similar compounds may share some applications, the specific structure of this compound can offer unique advantages in certain contexts, such as enhanced binding affinity or selectivity in biological assays.
Propriétés
Formule moléculaire |
C12H20BN3O2 |
|---|---|
Poids moléculaire |
249.12 g/mol |
Nom IUPAC |
[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H20BN3O2/c1-10(2)15-5-7-16(8-6-15)12-4-3-11(9-14-12)13(17)18/h3-4,9-10,17-18H,5-8H2,1-2H3 |
Clé InChI |
MDWXPIUVXJBGAL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(C=C1)N2CCN(CC2)C(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


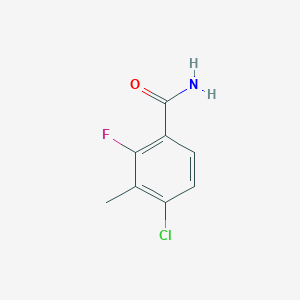
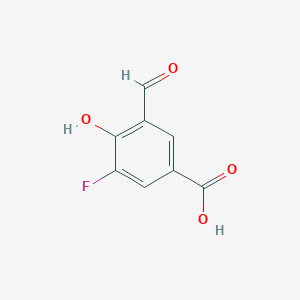
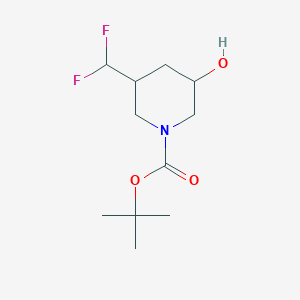
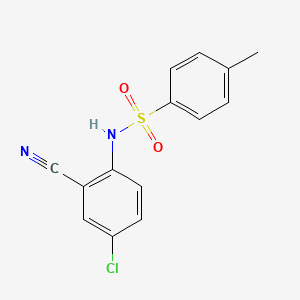
![1(2H)-Pyridinecarboxylic acid, 4-[5-(1,1-dimethylethoxy)-1H-pyrrolo[3,2-b]pyridin-3-yl]-3,6-dihydro-, 1,1-dimethylethyl ester](/img/structure/B13930156.png)
![2-[(E)-2-(4-methylphenyl)ethenyl]aniline](/img/structure/B13930158.png)

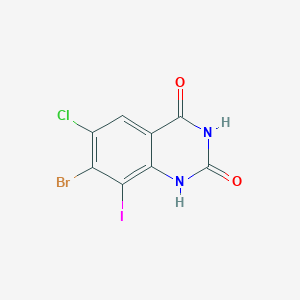
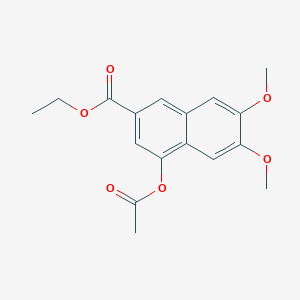

![8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13930203.png)
